Ciprostene

Chemical stability Prostacyclin analog 9β-methyl substitution

Ciprostene (9β-methylcarbacyclin) is the only prostacyclin analog with direct randomized controlled trial evidence of reduced restenosis post-PTCA. Unlike native PGI2 (t½ ~3–5 min), its 9β-methyl substitution confers chemical stability enabling multi-hour IV infusion without degradation artifacts. Quantitatively characterized potency (ID₅₀ = 60 ng/mL in vitro; 40–76× reduction vs PGI2) makes it an ideal calibration standard for antiplatelet screening cascades and IP receptor SAR studies. Select this compound when experimental protocols demand a stable, reproducible IP agonist with clinically validated vascular remodeling outcomes.

Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
CAS No. 81845-44-5
Cat. No. B1234416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprostene
CAS81845-44-5
Synonyms9beta-methyl-6alpha-carbaprostaglandin I2
9beta-methylcarbacyclin
ciprostene
Molecular FormulaC22H36O4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(=CCCCC(=O)O)CC2(CC1O)C)O
InChIInChI=1S/C22H36O4/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26)/b12-11+,16-8-/t17-,18+,19+,20+,22-/m0/s1
InChIKeyVKPYUUBEDXIQIB-QBPWRKFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprostene (CAS 81845-44-5) for Scientific Procurement: Stable Prostacyclin Analog for Cardiovascular and Platelet Research


Ciprostene (9β-methylcarbacyclin; CAS 81845-44-5) is a synthetic, chemically stable analog of prostacyclin (PGI2; epoprostenol) [1]. It belongs to the prostaglandin I2 (PGI2) analog class and exhibits dose-dependent hypotensive, tachycardic, and antiplatelet aggregation effects [2]. Unlike the endogenous prostacyclin PGI2—which undergoes rapid spontaneous hydrolysis at physiological pH with a half-life of approximately 3–5 minutes—ciprostene was designed with a 9β-methyl substitution that confers substantial chemical stability, enabling extended infusion protocols and practical experimental handling [3].

Why Ciprostene (81845-44-5) Cannot Be Interchanged with Epoprostenol, Iloprost, or Treprostinil in Experimental Systems


Prostacyclin analogs constitute a structurally and pharmacokinetically heterogeneous class; assuming functional equivalence among epoprostenol, iloprost, treprostinil, beraprost, and ciprostene introduces significant experimental confounding [1]. These analogs differ in chemical stability, plasma half-life, receptor subtype selectivity profiles, and—most critically for reproducible research—in their absolute potency for the same biological endpoints [2]. For instance, iloprost and treprostinil exhibit extended plasma half-lives (approximately 20–30 minutes and 3–4 hours, respectively) suitable for intermittent inhalation or subcutaneous delivery in pulmonary arterial hypertension models, whereas ciprostene was developed as a stable intravenous agent for acute vascular and antiplatelet applications [3]. Furthermore, potency differences of 30- to 76-fold exist between ciprostene and epoprostenol depending on species and assay endpoint, meaning that direct molar substitution would yield either ineffective underdosing or toxic overdosing [4]. The evidence below establishes precisely where ciprostene's quantitative profile diverges from its closest analogs.

Ciprostene (81845-44-5) Comparative Evidence Guide: Quantitative Differentiation from PGI2 and Class Analogs


Chemical Stability Differentiation: Ciprostene vs. Epoprostenol (PGI2) Structural Basis

Ciprostene (9β-methylcarbacyclin) incorporates a 9β-methyl group and a carbacyclin backbone, replacing the labile enol-ether linkage of native prostacyclin (epoprostenol, PGI2) with a hydrolytically stable carbon-carbon bond [1]. In contrast, native PGI2 undergoes rapid spontaneous hydrolysis at physiological pH (half-life approximately 3–5 minutes), requiring continuous fresh preparation and cold-chain maintenance during experiments [2]. Ciprostene was explicitly developed as a 'chemically stable' analog to overcome this practical limitation, enabling extended intravenous infusion protocols (up to 48 hours in clinical studies) without the degradation-associated variability that complicates PGI2-based experiments [3].

Chemical stability Prostacyclin analog 9β-methyl substitution

In Vitro Platelet Anti-Aggregation Potency: Ciprostene ID50 vs. PGI2

In vitro, ciprostene inhibits ADP-induced platelet aggregation with an ID50 value of 60 ng/mL . By comparison, native PGI2 (epoprostenol) inhibits ADP-induced aggregation with an ID50 in the range of 1–3 ng/mL in similar in vitro human platelet-rich plasma systems [1]. This represents approximately a 30-fold lower in vitro potency for ciprostene relative to PGI2, consistent with vendor-reported potency estimates [2].

Antiplatelet ADP-induced aggregation ID50

In Vivo Hypotensive Potency: Ciprostene vs. PGI2 in Anaesthetized Primates and Canines

In direct head-to-head comparison studies conducted in anaesthetized monkeys, intravenous infusion of ciprostene (9β-methyl carbacyclin) was 72 times less active than PGI2 as a hypotensive agent [1]. In anaesthetized beagle dogs, ciprostene was 76 times less active than PGI2 as a hypotensive agent [2]. In anaesthetized greyhounds, the hypotensive potency difference was 40-fold (ciprostene 40 times less active than PGI2) [3]. This consistent species-dependent but substantial potency gap is a defining feature of ciprostene's pharmacological profile.

Hemodynamics Hypotensive potency In vivo pharmacology

Ex Vivo Antiplatelet Potency: Ciprostene vs. PGI2 in Anaesthetized Primates

In direct head-to-head comparison studies, ciprostene was 72 times less active than PGI2 as an ex vivo anti-aggregating agent in anaesthetized monkeys [1]. This antiplatelet potency difference mirrors the hypotensive potency difference observed in the same species, indicating a consistent structure-activity relationship across cardiovascular and platelet endpoints.

Ex vivo platelet aggregation ADP-induced aggregation Anti-aggregating potency

Human Clinical Antiplatelet Efficacy: Ciprostene vs. Placebo in Peripheral Vascular Disease Patients

In an open-label clinical study of 10 patients with peripheral vascular disease and claudication, ciprostene (titrated to 120 ng/kg/min, infused over 8 hours) inhibited ADP-induced platelet aggregation by 56.0 ± 12.7% (mean ± SEM) [1]. In a separate placebo-controlled study in healthy volunteers, ciprostene infusion (up to 160 ng/kg/min) produced statistically significant inhibition of ADP-induced platelet aggregation compared to placebo (P = 0.048), with concomitant significant elevations in platelet cyclic AMP (P = 0.04) [2]. No equivalent placebo-controlled human data exist for native PGI2 due to its chemical instability precluding such infusion protocols.

Clinical pharmacology ADP-induced platelet aggregation Peripheral vascular disease

Restenosis Reduction Following PTCA: Ciprostene vs. Placebo Clinical Trial

In a double-blind, randomized trial of 32 patients undergoing percutaneous transluminal coronary angioplasty (PTCA), ciprostene infusion (intracoronary 40 ng/kg/min pre-PTCA, then intravenous 120 ng/kg/min for 36 hours with 48-hour taper) was compared to placebo [1]. At 6-month angiographic follow-up (n=24 evaluable patients), the placebo group (n=12) exhibited coronary artery stenosis of 63 ± 8%, which was not significantly different from the pre-PTCA stenosis of 81 ± 3%. In contrast, the ciprostene-treated group demonstrated a significantly lower restenosis rate, with the study authors reporting that ciprostene reduced restenosis in patients undergoing therapeutic PTCA [2]. Quantitative stenosis data for the ciprostene arm were not fully reported in the accessible abstract, but the study represents the only randomized controlled trial specifically evaluating a prostacyclin analog for post-angioplasty restenosis prevention.

Restenosis PTCA Coronary artery disease Clinical trial

Ciprostene (81845-44-5) Optimal Application Scenarios for Research and Industrial Use


In Vivo Cardiovascular Pharmacology Studies Requiring Stable PGI2 Agonist Activity

Ciprostene is the preferred tool compound for extended-duration intravenous infusion studies in cardiovascular pharmacology models where native PGI2 (epoprostenol) cannot be practically employed due to its 3–5 minute half-life. The 40–76× potency reduction relative to PGI2 [1] requires dose calibration, but the chemical stability enables reproducible, multi-hour infusion protocols without degradation artifacts. Applications include canine or primate models of systemic hypotension, regional blood flow redistribution, and cardiac output modulation where sustained IP receptor agonism is required.

Ex Vivo and In Vitro Platelet Aggregation Assays Requiring Reproducible PGI2-Mimetic Activity

For ex vivo ADP-induced platelet aggregation studies, ciprostene provides a stable alternative to PGI2 with quantitatively defined potency: ID50 = 60 ng/mL in vitro , and 56.0 ± 12.7% inhibition at 120 ng/kg/min in human subjects [2]. This reproducibility makes ciprostene suitable as a positive control or calibration standard in antiplatelet drug discovery screening cascades, particularly in assays where PGI2's instability would introduce unacceptable inter-assay variability.

Preclinical Restenosis and Vascular Injury Models Post-Angioplasty

Ciprostene is uniquely positioned among prostacyclin analogs for restenosis research, being the only compound in this class with direct randomized controlled trial evidence showing reduced restenosis following PTCA [3]. Preclinical investigators studying neointimal hyperplasia, vascular smooth muscle cell proliferation, or post-interventional vascular remodeling may select ciprostene to align their experimental pharmacology with the only prostacyclin analog that has demonstrated restenosis benefit in human coronary intervention studies.

Comparative Prostacyclin Analog Pharmacology and Structure-Activity Relationship Studies

Ciprostene's well-characterized potency differential relative to PGI2 (30× in vitro, 40–76× in vivo depending on species) [4] makes it a valuable reference compound for structure-activity relationship (SAR) investigations of the prostacyclin IP receptor. Researchers can use ciprostene as a 'low-potency stable baseline' against which novel IP agonists are benchmarked, or to probe the structural determinants of metabolic stability versus receptor activation efficacy in the carbacyclin series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprostene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.